(4-Isopropoxyphenyl)(2-phenylmorpholino)methanone
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Overview
Description
(4-Isopropoxyphenyl)(2-phenylmorpholino)methanone is a chemical compound with a complex structure that includes both phenyl and morpholino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Isopropoxyphenyl)(2-phenylmorpholino)methanone typically involves multiple steps. One common method includes the reaction of m-cresol with thiocyanate under the action of a catalyst to obtain an intermediate product. This intermediate is then reacted with halogenated isopropane under alkaline conditions and a catalyst to form another intermediate. Finally, this intermediate is treated with isopropyl magnesium halide to yield the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for higher yields and purity. The process involves careful control of reaction conditions, such as temperature and pH, to ensure the efficient conversion of reactants to the final product. The use of high-purity reagents and advanced purification techniques is essential to achieve the desired quality for industrial applications .
Chemical Reactions Analysis
Types of Reactions
(4-Isopropoxyphenyl)(2-phenylmorpholino)methanone undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.
Substitution: This involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenated compounds and strong bases or acids are often used to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with altered functional groups .
Scientific Research Applications
(4-Isopropoxyphenyl)(2-phenylmorpholino)methanone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties .
Mechanism of Action
The mechanism of action of (4-Isopropoxyphenyl)(2-phenylmorpholino)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
(4-Isopropoxy-2-methyl) phenyl isopropyl ketone: This compound shares a similar structural framework but differs in the substitution pattern on the phenyl ring.
(2-Phenylmorpholino)(4-propylphenyl)methanone: Another related compound with a different alkyl substitution on the phenyl ring.
Uniqueness
(4-Isopropoxyphenyl)(2-phenylmorpholino)methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
(2-phenylmorpholin-4-yl)-(4-propan-2-yloxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3/c1-15(2)24-18-10-8-17(9-11-18)20(22)21-12-13-23-19(14-21)16-6-4-3-5-7-16/h3-11,15,19H,12-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBTFNTJBQYGQLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)N2CCOC(C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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